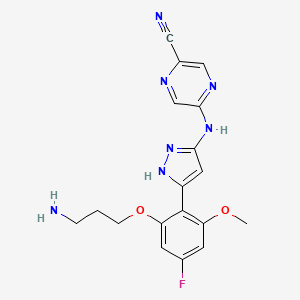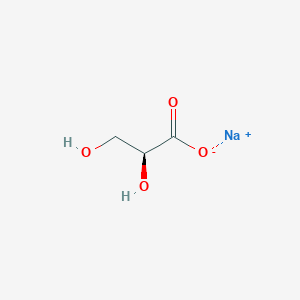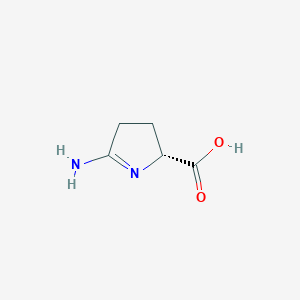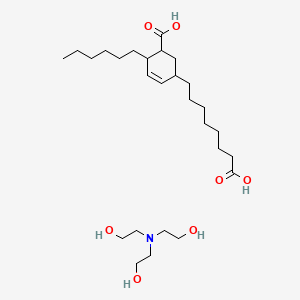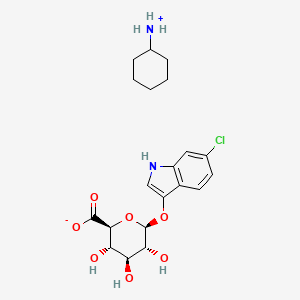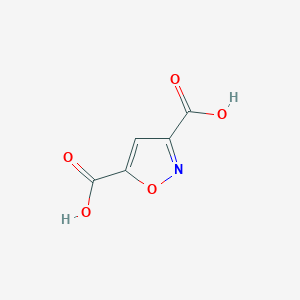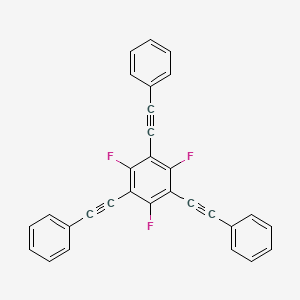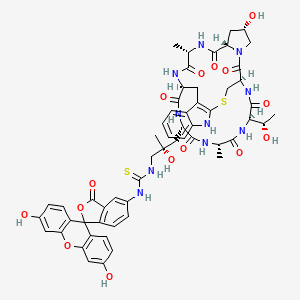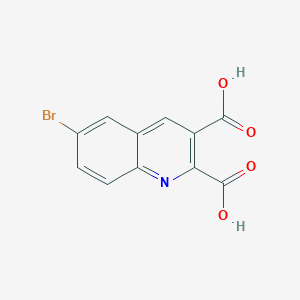
Ald-Ph-PEG4-bis-PEG4-propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-Ph-PEG4-bis-PEG4-propargyl is a cleavable linker containing eight units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl involves multiple steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG units.
Alkyne Introduction: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions.
Cleavable Linker Formation: The final step involves the formation of the cleavable linker by coupling the PEGylated intermediate with an aldehyde-functionalized phenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and functionality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ald-Ph-PEG4-bis-PEG4-propargyl primarily undergoes:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction forms a stable triazole linkage.
Cleavage Reactions: The PEG linker can be cleaved under specific conditions to release the attached drug molecule.
Common Reagents and Conditions
CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in an aqueous or mixed solvent system.
Cleavage Reactions: Conditions vary depending on the specific cleavable linker used, such as acidic or enzymatic conditions.
Major Products Formed
Triazole Linkage: Formed during the CuAAc reaction.
Released Drug Molecule: Upon cleavage of the PEG linker.
Applications De Recherche Scientifique
Ald-Ph-PEG4-bis-PEG4-propargyl has diverse applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the study of biomolecular interactions through bioconjugation techniques.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of functionalized materials and nanotechnology
Mécanisme D'action
The mechanism of action of Ald-Ph-PEG4-bis-PEG4-propargyl involves:
Click Chemistry: The alkyne group reacts with azide-containing molecules to form a stable triazole linkage.
Cleavable Linker: The PEG linker can be cleaved under specific conditions, releasing the attached drug molecule at the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ald-Ph-amido-PEG4-propargyl: A non-cleavable PEG linker used in ADC synthesis.
Ald-Ph-PEG4-propargyl: A simpler version with fewer PEG units.
Uniqueness
Ald-Ph-PEG4-bis-PEG4-propargyl is unique due to its:
Cleavable Nature: Allows for controlled release of drug molecules.
Eight PEG Units: Provides enhanced solubility and stability.
Propriétés
Formule moléculaire |
C50H80N4O19 |
|---|---|
Poids moléculaire |
1041.2 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58) |
Clé InChI |
QHIIEIBDWAHOAX-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)

